
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide, also known as DTTAA, is a synthetic compound that has garnered significant interest in scientific research due to its unique structure and potential applications in various fields.
Aplicaciones Científicas De Investigación
Polymer Science Applications
Acrylamide derivatives are key in developing thermoresponsive polymers, which have applications in drug delivery systems and tissue engineering. For example, Du et al. (2010) synthesized poly(meth)acrylamide derivatives with cyclic orthoester groups, revealing their aqueous solution properties and pH-dependent hydrolysis behaviors. These polymers dissolve in water at low temperatures and exhibit thermosensitivity, making them suitable for controlled release systems (Du et al., 2010). Additionally, Lu et al. (2010) synthesized optically active polyacrylamides bearing an oxazoline pendant to study the influence of stereoregularity on chiroptical properties and chiral recognition, emphasizing their potential in asymmetric catalysis and sensor technologies (Lu et al., 2010).
Corrosion Inhibition
Acrylamide derivatives have been explored as corrosion inhibitors, such as in the work by Abu-Rayyan et al. (2022), where acrylamide derivatives were assessed for their efficacy in protecting copper from corrosion in nitric acid solutions. Their research demonstrated that these compounds act as mixed-type inhibitors, highlighting their importance in the field of material preservation and industrial applications (Abu-Rayyan et al., 2022).
Fluorescence Studies
Acrylamide derivatives are utilized in fluorescence studies to investigate interactions with proteins, such as bovine serum albumin (BSA). Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and studied their binding with BSA through fluorescence and UV–vis spectral studies. This research is crucial for understanding drug-protein interactions and developing new fluorescent probes (Meng et al., 2012).
Crystallography and Structural Analysis
The study of acrylamide derivatives extends to crystallography to elucidate their structural properties. Chenna et al. (2008) reported the synthesis, separation, and crystal structures of E and Z isomers of acrylamide derivatives, providing insight into their stereochemical configurations. This work is foundational in the development of materials with specific optical or electronic properties (Chenna et al., 2008).
Propiedades
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-19-13-5-2-11(3-6-13)4-7-14(16)15-12-8-9-20(17,18)10-12/h2-7,12H,8-10H2,1H3,(H,15,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMPLTXORKIGEK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51089868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

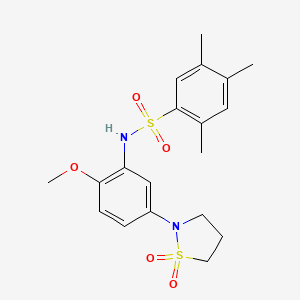
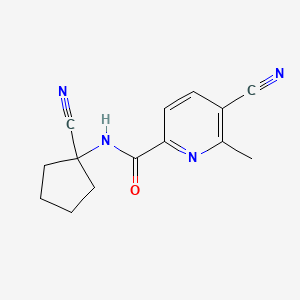

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2802057.png)
![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
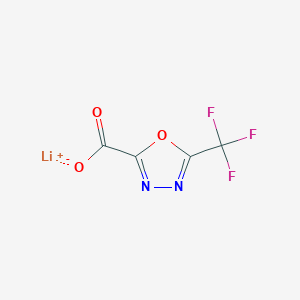
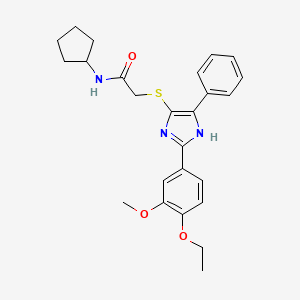


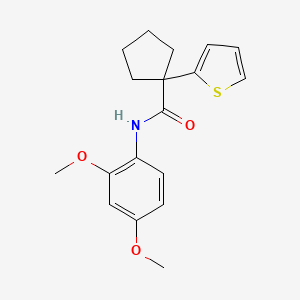
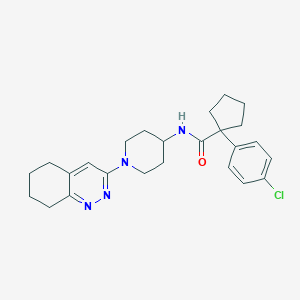
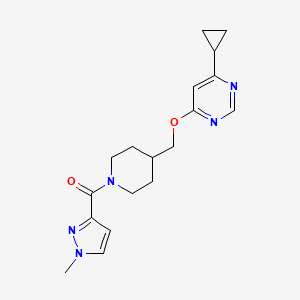
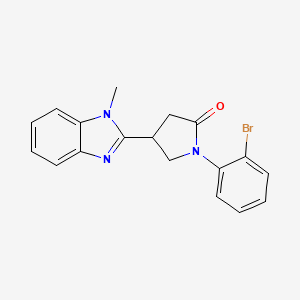
![6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2802075.png)